Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate is an organic compound with a unique structure that includes a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethylthio group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate
- Methyl 2-amino-2-(4-(trifluoromethylthio)phenyl)propanoate
Uniqueness
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Biological Activity
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate, also known as methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H11ClF3NO2
- Molecular Weight : 269.65 g/mol
- CAS Number : 1202652-88-7
- Purity : Typically ≥95%
- Melting Point : 176 - 179 °C
Cytotoxic Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives featuring the trifluoromethyl group have been shown to exhibit enhanced biological activity.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line Tested | EC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 8.107 | |
Compound B | HEPG2 (Liver Cancer) | 10.28 | |
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate | TBD | TBD | TBD |
The mechanism through which this compound exerts its biological activity may involve several pathways:
- Inhibition of Kinases : Similar compounds have been noted to inhibit protein kinases, which play critical roles in cell signaling and proliferation.
- Induction of Apoptosis : Compounds in this class have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle progression, particularly at the G1 phase.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of these compounds. Research suggests that substituents at specific positions on the aromatic ring can lead to improved potency against various cancer cell lines.
Table 2: Structure-Activity Relationships
Substituent | Activity Level | Comments |
---|---|---|
Trifluoromethyl | High | Increases potency against cancer cells |
Chlorine | Moderate | Less effective than trifluoromethyl |
No substituent | Low | Baseline activity observed |
Case Study 1: Anticancer Activity
A study evaluated a series of thiadiazole derivatives, including this compound, against various human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin and cisplatin .
Case Study 2: Selective Toxicity
Another investigation focused on the selective toxicity of this compound towards cancer cells versus normal cells. The compound demonstrated significant antiproliferative effects on cancer cells while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C10H10F3NO2S |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C10H10F3NO2S/c1-16-9(15)8(14)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,14H2,1H3 |
InChI Key |
HSLZCXVJGGDJBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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